molecular formula C5H5ClN2O2S B1590302 Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate CAS No. 64837-49-6

Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate

Cat. No. B1590302
CAS RN: 64837-49-6
M. Wt: 192.62 g/mol
InChI Key: YQWCUJDSRXQJRN-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate is a chemical compound with the CAS Number: 64837-49-6 . It has a molecular weight of 192.63 and its IUPAC name is ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate . It appears as a colorless or white to yellow to yellow-brown solid or liquid .


Physical And Chemical Properties Analysis

Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate has a melting point of 29 °C and a boiling point of 110 °C (Press: 0.02 Torr) . Its density is predicted to be 1.462±0.06 g/cm3 . It should be stored under an inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

Antibacterial Activity

1,3,4-Thiadiazole derivatives, including Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate, have been studied for their antibacterial activity . They have been found to inhibit various bacteria strains such as Enterobacter aerogenes, Escherichia coli ATCC 13048, Salmonella kentucky, Pseudomonas aeruginosa, Klebsiella pneumoniae, Proteus and Gram positive such as Staphylococcus aureus ATCC 25923, Listeria monocytogenes ATCC 7644, Enterococcus faecium, Enterococcus durans, Staphylococcus aureus ATCC, Serratia marcescens, Staphylococcus hominis, Staphylococcus epidermidis, alfa Streptococcus haemolyticus, Enterococcus faecium .

Antimicrobial Activity

The antimicrobial activity of 1,3,4-thiadiazole derivatives has been extensively studied . They have been tested against E. coli, B. mycoides, and C. albicans . Some of these compounds have shown promising results, outperforming other produced compounds in terms of antimicrobial activity .

Antifungal Activity

1,3,4-Thiadiazole derivatives have also been evaluated for their antifungal activities . The in vitro antifungal activities of the target compounds against G. zeae, Botryosphaeria dothidea (B. dothidea), Phomopsis sp., P. infestans, and Thanatephorus cucumeris (T. cucumeris) are evaluated .

DNA Binding

1,3,4-Thiadiazole molecules have been synthesized and their interaction with calf thymus-DNA (CT-DNA) was investigated . This research can provide valuable insights into the mechanism of action of these compounds at the molecular level .

Anticancer Activity

1,3,4-Thiadiazole is used in the synthesis of potent therapeutic drug molecules that demonstrate anticancer activity . This makes it a valuable compound in the field of medicinal chemistry .

Synthesis of New Derivatives

1,3,4-Thiadiazole derivatives are useful intermediates in medicinal chemistry . They are used in the synthesis of various nitrogen, oxygen, sulfur, and selenium containing compounds .

Safety and Hazards

This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H332-H335 , indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O2S/c1-2-10-4(9)3-7-8-5(6)11-3/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQWCUJDSRXQJRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(S1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60493116
Record name Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60493116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate

CAS RN

64837-49-6
Record name Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60493116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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